Hepcidin-2 -

Hepcidin-2

Catalog Number: EVT-245644
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hepcidin-2 is encoded by the HAMP gene located on chromosome 19q13.1. The gene produces a precursor protein that undergoes several processing steps to yield the mature hepcidin peptides. Hepcidin-2 is specifically noted for its presence in various species, including mice and humans, where it can be detected in serum and urine samples.

Classification

Hepcidin-2 belongs to a class of antimicrobial peptides known as defensins and is classified under small cysteine-rich peptides due to its unique structural characteristics, including multiple disulfide bonds that stabilize its conformation.

Synthesis Analysis

Methods of Synthesis

The synthesis of hepcidin-2 involves several key steps:

  1. Gene Transcription: The HAMP gene is transcribed into messenger RNA (mRNA) in hepatocytes.
  2. Translation: The mRNA is translated into a precursor protein consisting of 84 amino acids.
  3. Post-translational Modifications: This precursor undergoes enzymatic cleavage to produce pro-hepcidin (64 amino acids), which is further processed to yield the active forms, including hepcidin-25 and hepcidin-2.

Technical Details

Mass spectrometry techniques have been employed to analyze hepcidin-2 levels in biological samples. For instance, methods such as time-of-flight mass spectrometry and tandem mass spectrometry have been utilized to accurately identify and quantify hepcidin peptides from serum and urine samples, confirming the presence of hepcidin-2 through specific mass-to-charge ratios.

Molecular Structure Analysis

Structure

Hepcidin-2 consists of 25 amino acids and features a distinctive structure characterized by:

  • Cysteine Residues: It contains eight cysteine residues that form four disulfide bridges, contributing to its stability and functional conformation.
  • Hairpin Configuration: The peptide adopts a hairpin-like shape with a distorted beta-sheet structure stabilized by these disulfide bonds.

Data

The molecular weight of hepcidin-2 is approximately 2881 Da, and it exhibits specific mass peaks when analyzed using mass spectrometry techniques, confirming its identity against synthetic standards.

Chemical Reactions Analysis

Reactions

Hepcidin-2 primarily functions through binding interactions with ferroportin, leading to:

  1. Internalization of Ferroportin: Upon binding, ferroportin is internalized into the cell, resulting in decreased iron export into circulation.
  2. Degradation of Ferroportin: The internalized ferroportin undergoes proteolytic degradation, further reducing iron availability.

Technical Details

The interaction between hepcidin-2 and ferroportin has been studied using various biochemical assays that demonstrate the specificity and affinity of this binding process. The N-terminal segment of hepcidin has been identified as critical for this interaction.

Mechanism of Action

Process

Hepcidin-2 regulates iron homeostasis through several mechanisms:

  1. Iron Sensing: Hepcidin expression is modulated by systemic iron levels; increased iron stores stimulate hepcidin production.
  2. Inflammatory Response: Cytokines such as interleukin-6 can induce hepcidin synthesis during inflammatory states.
  3. Feedback Regulation: Low levels of hepcidin are observed during anemia or hypoxia, allowing for increased iron absorption from dietary sources.

Data

Research indicates that hepcidin levels correlate with serum ferritin concentrations and transferrin saturation, providing insights into its regulatory role in iron metabolism.

Physical and Chemical Properties Analysis

Physical Properties

Hepcidin-2 is a small peptide with the following characteristics:

  • Molecular Weight: Approximately 2881 Da
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.

Chemical Properties

The peptide exhibits stability under physiological conditions but can be sensitive to extreme pH levels or proteolytic enzymes that may lead to degradation.

Applications

Scientific Uses

Hepcidin-2 has several important applications in research and clinical settings:

  1. Iron Metabolism Studies: It serves as a biomarker for assessing iron status in various diseases, including anemia and hereditary hemochromatosis.
  2. Therapeutic Targeting: Research into hepcidin agonists or antagonists aims at developing treatments for conditions related to iron overload or deficiency.
  3. Diagnostic Tools: Hepcidin assays are being developed for clinical diagnostics to monitor conditions such as anemia of chronic disease or iron-refractory iron deficiency anemia.
Molecular Biology and Genetic Regulation of Hepcidin-2

Gene Structure and Evolutionary Conservation of Hepcidin-2 Isoforms

Hepcidin-2 represents a distinct isoform within the hepcidin antimicrobial peptide family, evolutionarily conserved across vertebrate species. Unlike humans who possess a single HAMP gene (located on chromosome 19q13.12), several vertebrate lineages exhibit gene duplication events resulting in multiple hepcidin isoforms. The mouse genome contains two functional hepcidin genes (Hamp1 and Hamp2), with Hamp2 positioned downstream of the USF2 gene on chromosome 7. This genomic arrangement suggests a recent duplication event involving an ancestral hepcidin gene and adjacent genomic regions [5] [9].

The Hamp2 gene shares a conserved three-exon structure with other hepcidin genes, encoding a prepropeptide that undergoes proteolytic cleavage. The mature Hepcidin-2 peptide in mice is a 25-amino acid polypeptide sharing 68% identity with Hepcidin-1, with perfect conservation of the eight cysteine residues critical for disulfide bond formation. These bonds create the characteristic hairpin structure stabilized by four disulfide bridges – a hallmark of hepcidin peptides across species [5] [9]. Phylogenetic analysis reveals that vertebrate hepcidins cluster into two primary groups: HAMP1 (iron-regulatory) and HAMP2 (predominantly antimicrobial). While most mammals possess only HAMP1, teleost fish frequently exhibit expansions in both groups, with some species harboring up to seven hepcidin genes. This diversification suggests adaptive evolution for specialized functions in innate immunity and iron regulation within aquatic environments [9].

Table 1: Evolutionary Conservation and Characteristics of Hepcidin-2 Isoforms

SpeciesGene SymbolIdentity to Human HepcidinKey Expression SitesPrimary Function
Mouse (Mus musculus)Hamp2~68% (mature peptide)Liver, PancreasAntimicrobial, Iron regulation (modest)
Black porgy (Acanthopagrus schlegelii)Hamp2b~35-40%Gills, SkinAntimicrobial defense
Japanese flounder (Paralichthys olivaceus)PoHep2~30%Liver (constitutive)Baseline immunity
Human (Homo sapiens)HAMP (single gene)100%Liver, HeartIron regulation

Transcriptional Regulation Mechanisms in Hepcidin-2 Expression

Transcriptional control of Hamp2 involves complex integration of stimuli through conserved cis-regulatory elements and transcription factor networks. The promoter regions of hepcidin genes, including Hamp2, contain critical binding sites for multiple transcription factors:

  • BMP-Responsive Elements (BMP-RE): The core pathway involves BMP6 binding to receptors complexed with Hemojuvelin (HJV), leading to phosphorylation of SMAD1/5/8. Phosphorylated SMADs complex with SMAD4 and translocate to the nucleus, binding BMP-RE motifs (e.g., GGCGCC) in the Hamp2 promoter. This pathway is crucial for iron-sensing. Mutations in BMP-REs (e.g., GGCGCC→GGTGCC) impair transcription factor binding and reduce hepcidin expression [1] [6].
  • STAT3 Binding Sites: Inflammation, primarily via IL-6, activates the JAK2/STAT3 pathway. Phosphorylated STAT3 homodimers bind interferon-γ activation sites (GAS; TTCTTGGAA) within the promoter, driving Hamp2 transcription during infection or inflammation [1] [6].
  • E-boxes (CAnnTG): Recognized by basic helix-loop-helix leucine zipper transcription factors like USF1/2 and c-Myc/Max. These sites link hepcidin expression to circadian rhythms and metabolic states. Polymorphisms within E-boxes can significantly alter USF binding affinity and subsequent Hamp2 transcription [1].
  • CREBH Binding Site (TGACACAA): During endoplasmic reticulum (ER) stress, activated CREBH binds this motif, directly inducing Hamp2 transcription and indirectly via upregulation of BMP6. This pathway connects cellular stress responses to iron regulation [7].

Hepcidin-2 exhibits unique tissue-specific regulation compared to Hepcidin-1. While both are highly expressed in the liver, Hamp2 shows significantly higher constitutive expression in the pancreas. Furthermore, both isoforms are co-induced during iron overload (carbonyl-iron or iron-dextran), but studies suggest differences in their induction kinetics and magnitude, implying non-redundant regulatory fine-tuning [5]. Viral infections, like Hepatitis C Virus (HCV), can induce Hamp2 via ER stress (activating CREBH) and subsequent BMP6/SMAD signaling, contributing to pathological iron accumulation [7].

Post-Translational Modifications and Proteolytic Processing Pathways

Hepcidin-2 is synthesized as an 84-amino acid prepropeptide, undergoing sequential proteolytic cleavage to achieve bioactive maturity:

  • Signal Peptide Cleavage: Co-translational removal of the N-terminal 24-amino acid endoplasmic reticulum (ER) targeting signal sequence by signal peptidase in the ER lumen, generating the 60-amino acid prohepcidin-2.
  • Prodomain Removal by Furin: Prohepcidin-2 is transported to the trans-Golgi network where the proconvertase furin cleaves the prodomain at a conserved RXXR motif (Arg59-Arg/Ile60-Thr61-Arg62 in most species). This cleavage liberates the bioactive, 25-amino acid mature Hepcidin-2 [3].
  • Evidence: Furin inhibition using decanoyl-RVKR-chloromethylketone (CMK) or furin-specific siRNA in hepatocyte models results in accumulation of the ~6 kDa prohepcidin form and secretion of unprocessed prohepcidin into the medium, detected by antibodies against both pro and mature domains. Conversely, untreated cells rapidly process and secrete the ~3 kDa mature form reactive only with anti-mature antibodies [3].
  • Alternative Processing and Isoforms: While Hepcidin-25 is the primary bioactive form for iron regulation, N-terminally truncated isoforms (e.g., Hepcidin-20, -22) are detected, particularly in urine. These are likely degradation products of Hepcidin-25 with potentially altered or diminished iron-regulatory activity but possibly retained antimicrobial functions at higher concentrations [10] [9].

An additional layer of post-translational regulation involves proteolytic cleavage of ferroportin (FPN1), Hepcidin-2's receptor/target. Viral proteases, notably HCV NS3-4A, can cleave FPN1 within its intracytoplasmic loop (between Cys284 and Ala285), impairing its iron export function. This mechanism, combined with hepcidin induction, exacerbates cellular iron retention during infection [7].

Table 2: Key Post-Translational Processing Steps for Hepcidin-2

Processing StepEnzyme/MechanismCleavage SiteIntermediate/ProductFunctional Consequence
Signal Peptide RemovalSignal PeptidasePreprohepcidin-2 (aa 1-24)Prohepcidin-2 (aa 25-84)ER localization
Prodomain CleavageFurin-like Proprotein ConvertaseRXXR motif (e.g., RITR)Mature Hepcidin-2 (aa 60-84)Generation of bioactive peptide
Target (FPN1) CleavageViral Proteases (e.g., HCV NS3-4A)Between C284-A285Inactivated FPN1Blocks iron export, synergizes with hepcidin action
Truncation/DegradationUnknown ProteasesN-terminalHepcidin-20, -22Altered/reduced bioactivity

Epigenetic Modulation of Hepcidin-2 in Tissue-Specific Contexts

Epigenetic mechanisms contribute significantly to the tissue-specific expression and dynamic regulation of Hamp2 in response to environmental cues:

  • DNA Methylation: Hypomethylation of CpG islands in the Hamp2 promoter region is associated with transcriptional permissiveness, particularly in the liver. Conversely, hypermethylation correlates with gene silencing in tissues where hepcidin-2 is minimally expressed. Chronic inflammation can induce demethylation of specific STAT3-binding associated regions, potentially sensitizing the Hamp2 gene to inflammatory cytokines like IL-6 [1] [6].
  • Histone Modifications: Activating histone marks (e.g., H3K4me3, H3K27ac) accumulate at the Hamp2 locus in hepatocytes under iron-replete or inflammatory conditions, facilitating transcription factor binding. Repressive marks (e.g., H3K9me3, H3K27me3) are implicated in suppressing Hamp2 in contexts of hypoxia or enhanced erythropoiesis. The involvement of histone demethylases (e.g., JMJD1A/KDM3A) in hypoxia-induced Hamp2 repression provides a link between oxygen sensing and epigenetic regulation [1].
  • Sex Hormone Effects (Estrogen): Evidence suggests estradiol represses hepcidin transcription in fish models, implying potential estrogen receptor-mediated epigenetic mechanisms (e.g., recruitment of co-repressors with histone deacetylase activity) contributing to sexually dimorphic expression patterns. This may underlie observed differences in iron loading between males and females [1].
  • Impact of Environmental Factors: Diets rich in iron or chronic exposure to infectious agents can induce lasting epigenetic modifications ("metabolic memory") at the Hamp2 locus, potentially altering baseline expression levels and responsiveness to stimuli. This underscores the role of gene-environment interactions in determining inter-individual variation in hepcidin expression and iron phenotype [1] [6].

The insertion of a retroviral intracisternal A-particle (IAP) element upstream of the mouse Hamp1 gene highlights how retrotransposon activity can influence hepcidin regulation. While not directly reported for Hamp2, this observation suggests genomic instability elements could contribute to epigenetic variability in hepcidin expression across species or individuals [5].

Properties

Product Name

Hepcidin-2

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